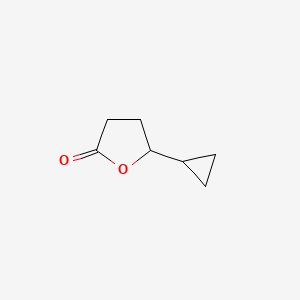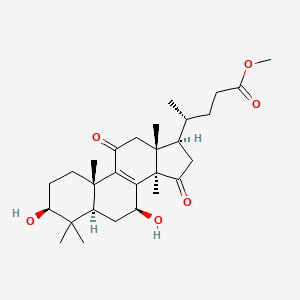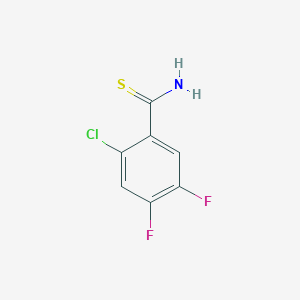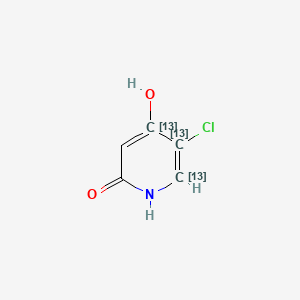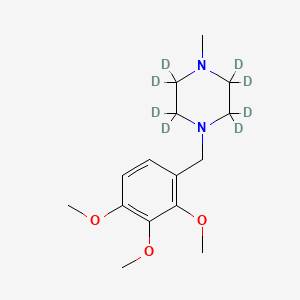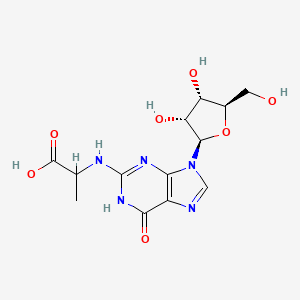
n(2)-Carboxyethylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n(2)-Carboxyethylguanosine: is a modified nucleoside derived from guanosine. It is characterized by the addition of a carboxyethyl group at the N2 position of the guanine base. This compound is of interest due to its potential biological and chemical properties, which make it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n(2)-Carboxyethylguanosine typically involves the modification of guanosine through a series of chemical reactions. One common method includes the alkylation of guanosine with a carboxyethylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: n(2)-Carboxyethylguanosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
n(2)-Carboxyethylguanosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside modifications.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of n(2)-Carboxyethylguanosine involves its interaction with specific molecular targets and pathways. This compound can bind to nucleic acids and proteins, influencing their structure and function. The exact pathways and targets depend on the specific context in which the compound is used, but it often involves modulation of gene expression and protein activity.
Comparación Con Compuestos Similares
n(2)-Methylguanosine: Another modified nucleoside with a methyl group at the N2 position.
n(2)-Ethylguanosine: Similar to n(2)-Carboxyethylguanosine but with an ethyl group instead of a carboxyethyl group.
n(2)-Hydroxyethylguanosine: Contains a hydroxyethyl group at the N2 position.
Uniqueness: this compound is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool for various scientific applications.
Propiedades
Fórmula molecular |
C13H17N5O7 |
|---|---|
Peso molecular |
355.30 g/mol |
Nombre IUPAC |
2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N5O7/c1-4(12(23)24)15-13-16-9-6(10(22)17-13)14-3-18(9)11-8(21)7(20)5(2-19)25-11/h3-5,7-8,11,19-21H,2H2,1H3,(H,23,24)(H2,15,16,17,22)/t4?,5-,7-,8-,11-/m1/s1 |
Clave InChI |
JYXKXKDWVWQIOH-WEQFEWOPSA-N |
SMILES isomérico |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


pyrimidin-2-one](/img/structure/B13444037.png)
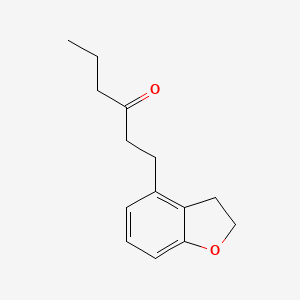
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
